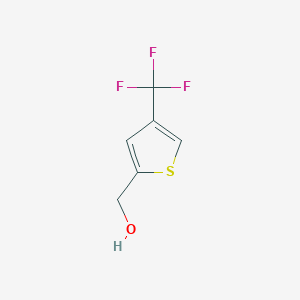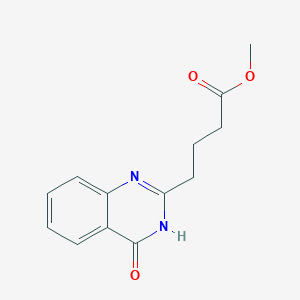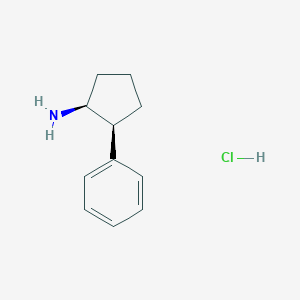
4-(三氟甲基)-2-噻吩甲醇
描述
“2-Thiophenemethanol, 4-(trifluoromethyl)-” is a chemical compound with the molecular formula C6H5F3OS. It’s an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
While specific synthesis methods for “2-Thiophenemethanol, 4-(trifluoromethyl)-” were not found, there are related compounds that have been synthesized. For instance, 2-trifluoromethyl thiazoles have been synthesized via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates .Molecular Structure Analysis
The molecular structure of “2-Thiophenemethanol, 4-(trifluoromethyl)-” can be analyzed using various methods. For example, the structure can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Thiophenemethanol, 4-(trifluoromethyl)-” include its molecular weight of 182.16. More detailed properties were not found in the search results.科学研究应用
有机光伏材料
该化合物因其提高π共轭聚合物电子特性的能力而被用于有机光伏材料的开发。这些材料对于制造高效太阳能电池至关重要。 三氟甲基的引入可导致较低的HOMO-LUMO能隙,增强光吸收并提高电子转移效率 .
有机发光二极管(OLED)
在OLED技术中,2-噻吩甲醇衍生物是发光层中的核心成分。它们有助于发射光的稳定性和颜色纯度。 三氟甲基可以影响发射光谱,可能导致在显示和照明应用中获得更好的性能 .
化学传感器
该化合物的衍生物正在探索用于化学传感器。 它们的结构特性允许通过改变其与目标分析物相互作用时的光学或电学特性来检测特定物质 .
半导体器件
由于其电子特性,该化合物正在研究用于半导体器件。 它可用于改变半导体聚合物的电荷传输特性,这对开发高性能晶体管至关重要 .
空穴传输材料
4-(三氟甲基)-2-噻吩甲醇作为电子器件中的空穴传输材料正在进行研究。 其分子结构可以定制以促进空穴的移动,这是光伏和OLED等器件效率的关键因素 .
电子转移剂
该化合物在电子转移剂领域也很重要。 三氟甲基可以增强分子的电子亲和力,使其适用于需要高效电子转移的应用 .
杂环化合物的合成
在合成化学中,该化合物是合成各种杂环化合物的宝贵前体。 这些化合物具有广泛的应用,包括医药、农用化学品和材料科学 .
材料科学研究
最后,4-(三氟甲基)-2-噻吩甲醇被用于材料科学研究,以创造具有所需热稳定性和光化学稳定性的新材料。 将其掺入聚合物中可以导致具有独特性能的材料,适用于先进的技术应用 .
安全和危害
While specific safety and hazard information for “2-Thiophenemethanol, 4-(trifluoromethyl)-” was not found, it’s important to handle all chemicals with care. For instance, 2-Thiophenemethanol is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
未来方向
属性
IUPAC Name |
[4-(trifluoromethyl)thiophen-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3OS/c7-6(8,9)4-1-5(2-10)11-3-4/h1,3,10H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXOHSFMZQDFQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2358955.png)
![N-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2358957.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2358958.png)
![5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2358960.png)
![2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine](/img/structure/B2358961.png)

![4-(2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide](/img/structure/B2358965.png)
![2-Chloro-N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]propanamide](/img/structure/B2358966.png)

![4-[4-(5-Carbamoylpyridin-2-yl)piperazine-1-carbonyl]benzenesulfonyl fluoride](/img/structure/B2358970.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide](/img/structure/B2358971.png)


